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Compound of Interest

5-(3-Nitrophenyl)furan-2-
Compound Name:
carbaldehyde

Cat. No.: B076496

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed spectroscopic comparison of furan-2-carbaldehyde and its
derivatives, which are pivotal intermediates in the synthesis of pharmaceuticals and fine
chemicals. By presenting quantitative data from Nuclear Magnetic Resonance (NMR), Infrared
(IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), this document
serves as a practical reference for the identification and characterization of these valuable
compounds.

Comparative Spectroscopic Data

The following tables provide a consolidated overview of the key spectroscopic data for furan-2-
carbaldehyde and a selection of its derivatives. This allows for a direct comparison of the
influence of various substituents on the spectroscopic properties.

Table 1: *H NMR Spectral Data (CDCls, ppm)
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Compound Aldehyde-H (s) H-3(d) H-4 (d) Other Protons
Furan-2-
9.64 7.70 6.60 -
carbaldehyde
5-Methylfuran-2-
9.51 7.19 6.23 2.41 (s, 3H)
carbaldehyde
5-Ethylfuran-2- 2.76 (g, 2H),
9.52 7.18 6.25
carbaldehyde 1.29 (t, 3H)

2.69 (t, 2H), 1.72
9.51 7.16 6.23 (m, 2H), 0.97 (t,
3H)

5-Propylfuran-2-
carbaldehyde

2.72 (t, 2H), 1.65
9.53 7.17 6.24 (m, 2H), 1.38 (m,
2H), 0.94 (t, 3H)

5-Butylfuran-2-
carbaldehyde

Table 2: 13C NMR Spectral Data (CDCls, ppm)
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Compoun Other
Cc=0 C2 C5 C3 C4

d Carbons
Furan-2-
carbaldehy  177.9 152.9 148.1 122.0 112.8 -
de
5-
Methylfura
n-2- 176.9 153.2 161.5 122.9 109.4 14.0 (CHs)
carbaldehy
de
5-
Ethylfuran-

21.6 (CH2),
2- 177.0 153.1 167.3 122.5 109.0

12.1 (CHs)
carbaldehy
de
5-
Propylfuran 30.3 (CH2),
-2- 176.9 153.2 166.1 122.7 109.3 20.9 (CH2),
carbaldehy 13.6 (CHs)
de
5-

28.1 (CHz2),
Butylfuran-

29.8 (CH>2),
2- 177.0 153.1 166.4 122.6 109.2

22.3 (CH2),
carbaldehy

13.8 (CHs3)
de

Table 3: Key IR Spectral Data (ATR, cm™1)
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Compound v(C=0) v(C-H) aldehyde v(C=C) furan
Furan-2-carbaldehyde  ~1670 ~2740, ~2820 ~1570, ~1475
5-Nitro-2-

~1685 ~2750, ~2830 ~1580, ~1460
furancarboxaldehyde
Furan-2-

~1668 2080-2139 (v(C-D)) ~1570, ~1463

carbaldehyde-d

Table 4: UV-Vis Spectral Data (Ethanol)

Compound Amax (nm)
Furan-2-carbaldehyde ~277
5-Nitro-2-furancarboxaldehyde ~310

Table 5: Mass Spectrometry Data (EI-MS, m/z)

Compound Molecular lon [M]*+ Key Fragments
Furan-2-carbaldehyde 96 95, 67, 39
5-Methylfuran-2-carbaldehyde 110 109, 95, 81, 53, 39
5-Ethylfuran-2-carbaldehyde 124 109, 95, 81, 53, 39
Furan-2-carbaldehyde-d 97 95, 68, 40, 30

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and

comparison of furan-2-carbaldehyde derivatives.
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Synthesis & Purification
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Caption: General workflow for spectroscopic comparison.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure
reproducibility.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Instrumentation: *H and 13C NMR spectra are typically recorded on a 300 MHz or 400 MHz
spectrometer.

o Sample Preparation: Approximately 10-20 mg of the furan-2-carbaldehyde derivative is
dissolved in 0.5-0.7 mL of deuterated chloroform (CDCIsz) containing tetramethylsilane (TMS)
as an internal standard (0 ppm).

o Data Acquisition:

o 'H NMR: Standard pulse sequences are used. Key parameters include a spectral width of
0-10 ppm

 To cite this document: BenchChem. [A Spectroscopic Guide to Furan-2-Carbaldehyde and
Its Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076496#spectroscopic-comparison-of-furan-2-
carbaldehyde-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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